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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzaldehyde

Cat. No.: B035312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,3,6-Trifluorobenzaldehyde (CAS No. 104451-70-9). Due to the limited availability of
specific experimental data for the 2,3,6-isomer in publicly accessible databases, this document
outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics based on established principles and data from structurally
related compounds. This guide is intended to assist researchers in the identification,
characterization, and quality control of this important fluorinated aromatic aldehyde.

Introduction

2,3,6-Trifluorobenzaldehyde is a fluorinated aromatic compound of interest in medicinal
chemistry and materials science. The strategic placement of three fluorine atoms on the
benzene ring significantly influences the molecule's electronic properties, reactivity, and
metabolic stability, making it a valuable building block in the synthesis of novel therapeutic
agents and advanced materials. Accurate spectroscopic characterization is paramount for its
application in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for 2,3,6-
Trifluorobenzaldehyde and its close isomer, 2,4,6-Trifluorobenzaldehyde, for comparative
purposes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,3,6-
Trifluorobenzaldehyde. The tH, 13C, and °F NMR spectra will provide detailed information

about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 2,3,6-Trifluorobenzaldehyde

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment
ppm) (3, Hz)
Singlet (or fine Aldehydic Proton
~10.2-10.4 _ -
multiplet) (CHO)
~7.0-7.5 Multiplet Aromatic Proton (H-4)
~6.8-7.2 Multiplet Aromatic Proton (H-5)

Note: Chemical shifts are predicted for a CDClIs solvent. The aldehyde proton may exhibit small
couplings to the fluorine atoms. The aromatic protons will show complex splitting patterns due
to H-H and H-F couplings.

Table 2: Predicted 13C NMR Spectroscopic Data for 2,3,6-Trifluorobenzaldehyde

Chemical Shift (6, ppm) Assighment

~185 - 190 Carbonyl Carbon (C=0)

Fluorine-bearing Aromatic Carbons (C-2, C-3,

~155 - 165 (d, JC-F) )

Non-fluorinated Aromatic Carbons (C-1, C-4, C-
5)

~110 - 130

Note: Chemical shifts are predicted for a CDCIs solvent. Carbons bonded to fluorine will appear
as doublets with large coupling constants (1JC-F). Other carbons will also exhibit smaller C-F

couplings.

Table 3: Predicted °F NMR Spectroscopic Data for 2,3,6-Trifluorobenzaldehyde
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Chemical Shift (6, ppm) Assighment

-110 to -140 Aromatic Fluorines

Note: Chemical shifts are relative to a standard such as CFCls. The spectrum is expected to
show three distinct signals, each exhibiting coupling to the other fluorine nuclei and to the

aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,6-Trifluorobenzaldehyde will be characterized by strong absorptions
corresponding to the carbonyl and C-F bonds.

Table 4: Predicted Infrared (IR) Absorption Data for 2,3,6-Trifluorobenzaldehyde

Wavenumber (cm~?) Intensity Assignment
~3050 - 3100 Weak to Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2820, ~2720 Weak
doublet)
~1700 - 1720 Strong Carbonyl (C=0) Stretch
~1580 - 1620 Medium to Strong Aromatic C=C Stretch
~1100 - 1300 Strong C-F Stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,3,6-Trifluorobenzaldehyde is expected to
yield a prominent molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 2,3,6-Trifluorobenzaldehyde
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m/z Proposed Fragment lon Neutral Loss
160 [C7H3F30]*

159 [C7H2F30]* He

131 [CeH2F3]* CHO-

112 [CsH2F2]* CHOe, Fe

Note: The molecular ion at m/z 160 corresponds to the molecular weight of 2,3,6-
Trifluorobenzaldehyde (160.10 g/mol ). The fragmentation pattern is predicted based on the
stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.
Specific parameters may need to be optimized for the available instrumentation.

NMR Spectroscopy

A sample of 2,3,6-Trifluorobenzaldehyde (5-10 mg) is dissolved in a deuterated solvent (e.g.,
CDCls, Acetone-ds, DMSO-ds; ~0.6 mL) containing a small amount of tetramethylsilane (TMS)
as an internal standard for tH and 3C NMR. For *°F NMR, an external or internal reference
standard (e.g., CFCIs) is used. Spectra are recorded on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on
an FTIR spectrometer. A small amount of the liquid or solid sample is placed directly on the
ATR crystal, and the spectrum is recorded over the range of 4000-400 cm~1. A background
spectrum of the clean, empty ATR crystal should be recorded prior to the sample
measurement.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in
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a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. The mass
spectrometer is set to scan a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
predicted mass spectrometry fragmentation pathway for 2,3,6-Trifluorobenzaldehyde.
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Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Trifluorobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035312#spectroscopic-data-for-2-3-6-
trifluorobenzaldehyde-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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